N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide
Description
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 4-chlorobenzyl group at position 5 and a 2,4-dimethylfuran-3-carboxamide moiety at position 2. The compound is synthesized via acylation of 5-(4-chlorobenzyl)thiazol-2-amine intermediates, as described in analogous synthetic routes for structurally related compounds . Key physical properties include a melting point of 140–141°C and a high synthetic yield (93%), as reported for its structural isomer, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) .
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-9-22-11(2)15(10)16(21)20-17-19-8-14(23-17)7-12-3-5-13(18)6-4-12/h3-6,8-9H,7H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMJQDUDLNXQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 4-chlorobenzyl chloride.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound.
Coupling of the Thiazole and Furan Rings: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Agrochemicals: The compound may exhibit pesticidal or herbicidal properties, making it useful in agricultural applications.
Material Science: Its unique electronic properties could be utilized in the development of new materials for electronic or photonic applications.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and furan rings could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
Key Findings:
Structural Modifications and Physicochemical Properties :
- The 2,4-dimethylfuran-3-carboxamide group in the target compound contributes to a lower melting point (140–141°C) compared to the chloroacetamide derivative (159°C), likely due to reduced crystallinity from the branched methyl groups .
- Thiophene-2-carboxamide analogs (e.g., compound 5f) exhibit enhanced cytotoxicity compared to furan-based derivatives, possibly due to thiophene’s superior electron delocalization and metabolic stability .
Synthetic Routes :
- The target compound and its analogs are synthesized via acylation of 5-(4-R-benzyl)thiazol-2-amines with appropriate acyl chlorides. For example, chloroacetyl chloride yields chloroacetamides, while furan- or thiophene-carbonyl chlorides produce carboxamide derivatives .
Biological Activity :
- Thiophene-2-carboxamide derivatives (e.g., 5f) demonstrate potent cytotoxic effects, highlighting the importance of heterocycle choice in bioactivity .
- Morpholin-4-yl-2-oxoacetamides show promise in NCI anticancer screenings, suggesting that polar substituents like morpholine enhance target engagement or solubility .
Substituent Effects: The 4-chlorobenzyl group is a common feature in active analogs, likely contributing to lipophilicity and receptor binding. Replacing chlorine with other halogens (e.g., 2,4-dichlorobenzyl in 5f) may modulate potency . Methyl groups on the furan ring (2,4 vs.
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, including antibacterial and cytotoxic effects, along with relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. The compound features a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole moieties exhibit potent antimicrobial properties. In particular, derivatives with halogen substitutions, such as the 4-chlorobenzyl group in this compound, have shown enhanced antibacterial activity against gram-positive bacteria and mycobacteria.
- Study Findings : A series of thiazole derivatives were tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that compounds with similar structures to this compound exhibited submicromolar activity against these pathogens .
| Compound | Activity Against MRSA | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Yes | Moderate |
| 4-chlorocinnamanilides | Yes | Low |
| 3,4-dichlorocinnamanilides | Yes | Very Low |
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using various cancer models to determine the potential of the compound as an anticancer agent.
- Case Study : In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives is essential for optimizing their biological efficacy. Modifications on the thiazole ring or substituents like the 4-chlorobenzyl group can significantly influence both antimicrobial and anticancer activities.
Key Insights:
- Halogen Substitution : The presence of chlorine atoms enhances the lipophilicity and reactivity of the compound, contributing to its biological activity.
- Furan Ring Contribution : The furan moiety may play a role in stabilizing interactions with biological targets due to its electron-rich nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
